molecular formula C6H5BrFNO B1442465 (6-Bromo-3-fluoropyridin-2-yl)methanol CAS No. 918793-01-8

(6-Bromo-3-fluoropyridin-2-yl)methanol

Cat. No. B1442465
Key on ui cas rn: 918793-01-8
M. Wt: 206.01 g/mol
InChI Key: SXIOKAVUZIHCDD-UHFFFAOYSA-N
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Patent
US08466176B2

Procedure details

6-bromo-3-fluoro-2-methylpyridine 1-oxide (2.89 g, 14.02 mmol, 1 eq.) was dissolved in neat TFAA (10 ml) and stirred 30 min at room temperature and refluxed for 2 hrs. The solvent was evaporated and the residue diluted with DCM and basified with sat. aqueous Na2CO3. The organic layers was separated and washed with sat. aqueous Na2CO3, dried with MgSO4 and concentrated. The crude was dissolved in THF and MeOH (1 ml) was added followed by K2CO3 (4.8 g, 35.07 mmol, 2.5 eq.). After 30 min of stirring, water was added and the reaction was extracted with EtOAc. The organic layers were combined, dried over MgSO4 and concentrated. (6-bromo-3-fluoropyridin-2-yl)methanol (2.54 g, 79% yield) was obtained as a yellow solid.
Name
6-bromo-3-fluoro-2-methylpyridine 1-oxide
Quantity
2.89 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
4.8 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[N+:7]([O-])=[C:6]([CH3:9])[C:5]([F:10])=[CH:4][CH:3]=1.C([O-])([O-])=[O:12].[K+].[K+].O>C(OC(C(F)(F)F)=O)(C(F)(F)F)=O>[Br:1][C:2]1[N:7]=[C:6]([CH2:9][OH:12])[C:5]([F:10])=[CH:4][CH:3]=1 |f:1.2.3|

Inputs

Step One
Name
6-bromo-3-fluoro-2-methylpyridine 1-oxide
Quantity
2.89 g
Type
reactant
Smiles
BrC1=CC=C(C(=[N+]1[O-])C)F
Name
Quantity
10 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)OC(=O)C(F)(F)F
Step Two
Name
Quantity
4.8 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred 30 min at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 2 hrs
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
the residue diluted with DCM and basified with sat. aqueous Na2CO3
CUSTOM
Type
CUSTOM
Details
The organic layers was separated
WASH
Type
WASH
Details
washed with sat. aqueous Na2CO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The crude was dissolved in THF
ADDITION
Type
ADDITION
Details
MeOH (1 ml) was added
STIRRING
Type
STIRRING
Details
After 30 min of stirring
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
the reaction was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CC=C(C(=N1)CO)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.54 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 87.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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